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2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, also known as (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal, is an α,β-unsaturated carbonyl compound characterized by a conjugated double bond system. Its molecular formula is C12H10F3O, and it has a molecular weight of 232.21 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it distinct among similar compounds .
The chemical reactivity of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal is primarily attributed to its α,β-unsaturation, which allows for various addition reactions. Notably, it can undergo nucleophilic addition to the carbonyl carbon and participate in Michael additions due to the electron-withdrawing nature of the trifluoromethyl group. Additionally, it can engage in reactions such as:
These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry .
Research indicates that 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal exhibits significant biological activities. Compounds with similar structures have been noted for their:
The trifluoromethyl group contributes to the compound's unique biological profile by enhancing its interaction with biological targets .
Several synthetic approaches have been developed to prepare 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal:
These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .
The unique properties of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal lend it to various applications:
These applications illustrate the compound's versatility across different fields .
Interaction studies involving 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal have focused on its reactivity with biological molecules. Key studies include:
Such studies are crucial for understanding the compound's behavior in biological contexts and its potential therapeutic uses .
Several compounds share structural similarities with 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (E)-3-(3-fluorophenyl)prop-2-enal | Structure not provided | Contains a fluorine atom instead of trifluoromethyl group |
| (E)-3-(4-chlorophenyl)prop-2-enal | Structure not provided | Chlorine substituent may affect reactivity differently |
| (E)-3-(4-trifluoromethylphenyl)prop-2-enal | Structure not provided | Similar trifluoromethyl substitution but at a different position |
The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal compared to similar compounds. This feature may contribute to its distinct biological activity and reactivity profile .
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal (CAS: 1563417-75-3) has the molecular formula C₁₁H₉F₃O and a molecular weight of 214.18 g/mol. Its IUPAC name derives from the propenal backbone (prop-2-enal) substituted with a methyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 3. The SMILES notation O=CC(=Cc1cccc(c1)C(F)(F)F)C succinctly represents its structure, highlighting the conjugated double bond between the carbonyl carbon and the aromatic ring.
| Property | Value |
|---|---|
| CAS Number | 1563417-75-3 |
| Molecular Formula | C₁₁H₉F₃O |
| Molecular Weight | 214.18 g/mol |
| SMILES | O=CC(=Cc1cccc(c1)C(F)(F)F)C |
| MDL Number | MFCD21851900 |
The compound’s reactivity is governed by two key structural elements:
X-ray crystallography of analogous compounds reveals that the trifluoromethyl group adopts a planar configuration relative to the aromatic ring, minimizing steric hindrance and maximizing resonance effects.